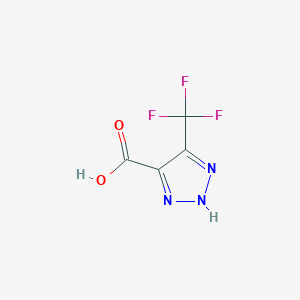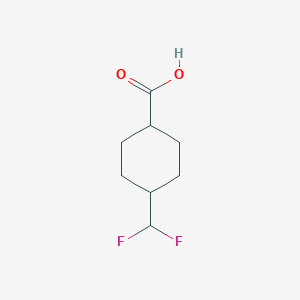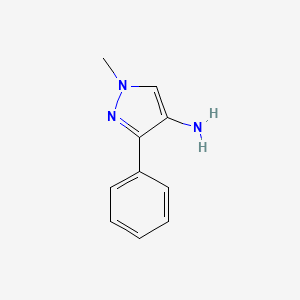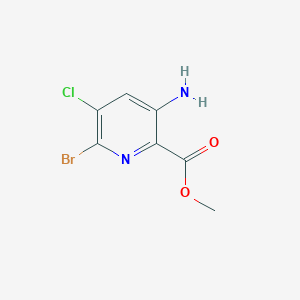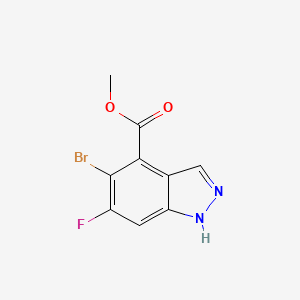
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1037841-25-0 . It has a molecular weight of 273.06 . The IUPAC name for this compound is methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate” involves two stages . In the first stage, methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate and trimethoxonium tetrafluoroborate are combined in ethyl acetate at temperatures between 10 and 35℃ . In the second stage, sodium hydrogencarbonate is added in water and ethyl acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.46 .Wissenschaftliche Forschungsanwendungen
Ring Transformation and Derivative Synthesis
Research on indazoles, such as the study by Fujimura et al. (1984), demonstrates the potential for ring transformations in creating new derivatives. They explored the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles, revealing a method for synthesizing halogenated indazoles, which may be analogous to the synthesis and transformations of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
N-Heterocyclic Carbenes Generation
The generation of N-heterocyclic carbenes from indazole derivatives through decarboxylation, as studied by Schmidt et al. (2007), highlights the chemical versatility of indazole compounds. This research provides insights into the reactivity of indazole carboxylates and their potential applications in creating new chemical entities or intermediates for further reactions (Schmidt, Snovydovych, Habeck, Dröttboom, Gjikaj, & Adam, 2007).
Synthesis and Crystal Structure Analysis
Anuradha et al. (2014) focused on the synthesis and crystal structure analysis of a diethylamide derivative of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid. Their work demonstrates the importance of structural analysis in understanding the properties of indazole derivatives, which can be crucial for the development of materials or drugs based on the indazole scaffold (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Antitumor Activity
Hao et al. (2017) investigated the antitumor activity of an indazole-carboxamide derivative, highlighting the potential of indazole derivatives in medicinal chemistry, especially in the development of new anticancer agents. This suggests that Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate and similar compounds could be explored for their biological activities and potential therapeutic applications (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Safety And Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNGDFMRGBMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731108 | |
| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
CAS RN |
1037841-25-0 | |
| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


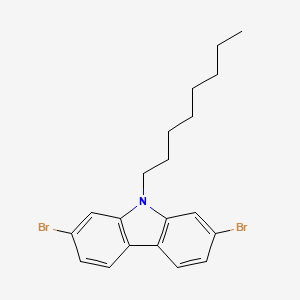
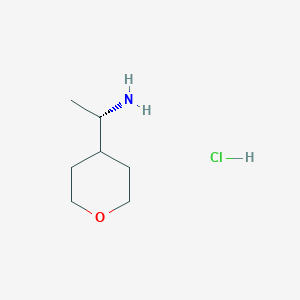
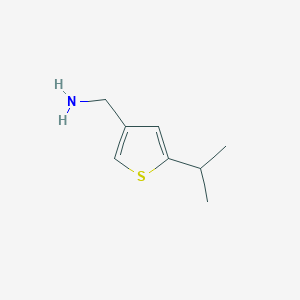
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
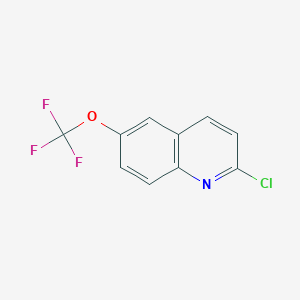
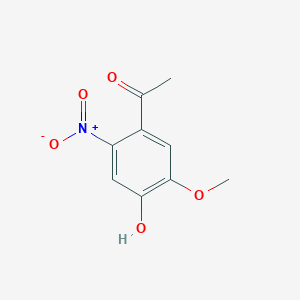
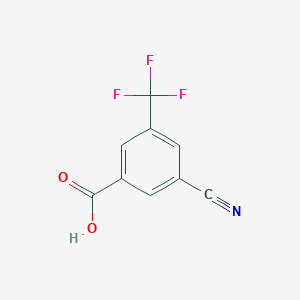
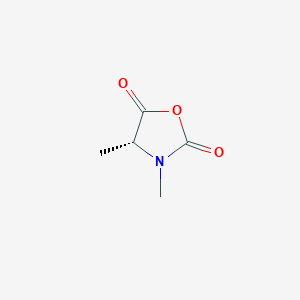
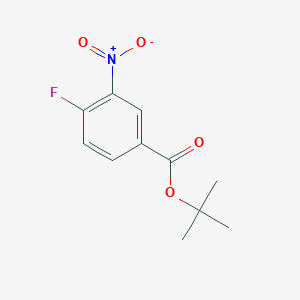
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
